molecular formula C18H12ClF3N2OS B4984864 N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide

N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide

Cat. No. B4984864
M. Wt: 396.8 g/mol
InChI Key: ZOLRXGZGQGRFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide, commonly known as CTB or Compound 1, is a small molecule that has been extensively studied in recent years due to its potential therapeutic applications. CTB is a member of the thiazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

CTB has been shown to have a wide range of scientific research applications. One of the most promising applications of CTB is in the treatment of cancer. CTB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another potential application of CTB is in the treatment of neurodegenerative diseases. CTB has been shown to protect neurons from oxidative stress and to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.

Mechanism of Action

The mechanism of action of CTB is not fully understood, but it is thought to involve the inhibition of several key signaling pathways. CTB has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
CTB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to protect neurons from oxidative stress and to inhibit the formation of amyloid beta plaques.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTB for lab experiments is its high purity and high yield synthesis. This allows for reproducible experiments and accurate data. However, one limitation of CTB is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for CTB research. One area of research is the development of CTB derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are targeted by CTB. This could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CTB and its potential side effects.

Synthesis Methods

The synthesis of CTB involves the reaction of 5-chloro-2-(trifluoromethyl)benzylamine with 2-bromo-1-(5-mercapto-1,3-thiazol-2-yl)ethanone in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to yield CTB. The synthesis of CTB has been optimized to yield high purity and high yield.

properties

IUPAC Name

N-[5-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2OS/c19-13-6-7-15(18(20,21)22)12(8-13)9-14-10-23-17(26-14)24-16(25)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLRXGZGQGRFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.